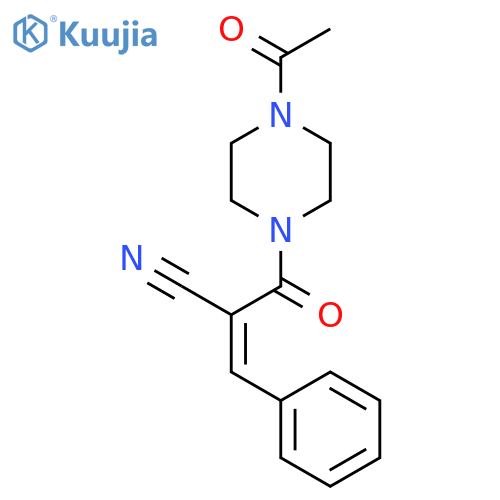Cas no 464221-85-0 (2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile)

464221-85-0 structure
商品名:2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- EN300-7516661
- (Z)-2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
- 464221-85-0
- Z2865975541
- 2-(4-acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
- 2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile
-
- インチ: 1S/C16H17N3O2/c1-13(20)18-7-9-19(10-8-18)16(21)15(12-17)11-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3/b15-11-
- InChIKey: IFYHLMBZRWZEOH-PTNGSMBKSA-N
- ほほえんだ: O=C(/C(/C#N)=C\C1C=CC=CC=1)N1CCN(C(C)=O)CC1
計算された属性
- せいみつぶんしりょう: 283.132076794g/mol
- どういたいしつりょう: 283.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 64.4Ų
2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7516661-0.05g |
2-(4-acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile |
464221-85-0 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
464221-85-0 (2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile) 関連製品
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
